molecular formula C22H30N2O4S2 B1663903 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate CAS No. 38044-68-7

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate

Cat. No. B1663903
CAS RN: 38044-68-7
M. Wt: 450.6 g/mol
InChI Key: MAKMEJFMDVCROW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate is a Drug / Therapeutic Agent.

Scientific Research Applications

Chemiluminescence Properties

  • Chemiluminogenic Properties in Organic Environments : Aryl esters of 9-carboxy-10-methylacridinium acid, including derivatives of 10(9H)-Acridinecarbothioic acid, have been studied for their chemiluminescent (CL) properties. These compounds demonstrate strong dependence on solvent parameters and base concentrations, influencing their CL efficiency. This research suggests their potential use in new chemiluminescence systems (Krzymiński et al., 2010).

  • Development of Luminescent Acridinium Ester Derivatives : A novel synthesis method for acridinium esters with enhanced luminescent properties was developed. This includes derivatives of the compound , which shows potential for use in luminescent applications (Sato, 1996).

Molecular Structure Analysis

  • X-ray Crystallography of Anticancer Agents : Derivatives of 9-aminoacridine-4-carboxamide, closely related to 10(9H)-Acridinecarbothioic acid, were analyzed using X-ray crystallography. This study provided insights into the conformational flexibility of these compounds, which are of interest as potential anti-cancer agents (Hudson et al., 1987).

Chemiluminescent Labeling and Detection

  • Nucleic Acid Target Detection : Acridinium esters, including 10(9H)-Acridinecarbothioic acid derivatives, have been used as labels in nucleic acid probe-based systems. Their chemiluminescent properties allow for sensitive detection and quantitation of multiple nucleic acid targets in homogeneous assay formats (Nelson et al., 1996).

  • Efficient Chemiluminogenic Systems : The study on 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonates, structurally related to the compound , explored their potential as chemiluminescence labels in ultra-sensitive analyses. This research highlighted the importance of substituents in enhancing chemiluminescent properties (Zadykowicz et al., 2016).

properties

CAS RN

38044-68-7

Product Name

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate

Molecular Formula

C22H30N2O4S2

Molecular Weight

450.6 g/mol

IUPAC Name

S-[2-(dimethylamino)ethyl] 9,9-dimethylacridine-10-carbothioate;ethanesulfonic acid

InChI

InChI=1S/C20H24N2OS.C2H6O3S/c1-20(2)15-9-5-7-11-17(15)22(18-12-8-6-10-16(18)20)19(23)24-14-13-21(3)4;1-2-6(3,4)5/h5-12H,13-14H2,1-4H3;2H2,1H3,(H,3,4,5)

InChI Key

MAKMEJFMDVCROW-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)O.CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C

Canonical SMILES

CCS(=O)(=O)O.CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)C)C

Appearance

Solid powder

Other CAS RN

38044-68-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
Reactant of Route 4
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
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Reactant of Route 5
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate
Reactant of Route 6
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10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(dimethylamino)ethyl) ester, monoethanesulfonate

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